The compound 2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid, also known as PF-06835919, is a synthetic organic molecule currently under investigation for its potential therapeutic applications, particularly in treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) . This compound is classified as a ketohexokinase inhibitor, which plays a crucial role in fructose metabolism and is implicated in various metabolic syndromes .
The synthesis of PF-06835919 involves several key steps:
This multi-step synthesis highlights the complexity and precision required in developing such bioactive compounds.
The molecular structure of PF-06835919 can be represented by its IUPAC name and chemical formula:
The structure features a complex arrangement of rings and functional groups, including a trifluoromethyl group and an azetidine ring, which are critical for its biological activity .
PF-06835919 primarily acts as an inhibitor of ketohexokinase, affecting the metabolism of fructose. The mechanism involves competitive inhibition where PF-06835919 binds to the active site of ketohexokinase, preventing fructose from being phosphorylated into fructose-1-phosphate. This inhibition can lead to decreased lipogenesis and improved metabolic profiles in conditions associated with excessive fructose consumption .
The mechanism of action for PF-06835919 revolves around its role as a ketohexokinase inhibitor:
PF-06835919 possesses several notable physical and chemical properties:
These properties are typically assessed during preclinical development to ensure optimal formulation and delivery methods .
PF-06835919 is primarily being explored for its therapeutic potential in treating metabolic disorders:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0